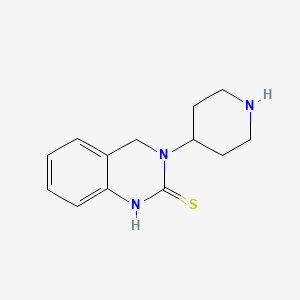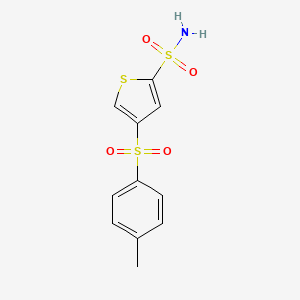![molecular formula C14H18 B13967741 Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro- CAS No. 56666-89-8](/img/structure/B13967741.png)
Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is a complex organic compound with the molecular formula C14H18 It is characterized by its unique structure, which includes a fused ring system combining a benzene ring, a cyclobutane ring, and a cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by further cyclization and hydrogenation steps to form the final compound. The reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,6,7,8,9-Octahydrobenzo[a]cyclooctene
- 1,4,5,6,7,8,9,10-Octahydrobenzo[a]cyclooctene
Uniqueness
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials .
Propriétés
Numéro CAS |
56666-89-8 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
tricyclo[6.6.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C14H18/c1-2-4-8-12-11(7-3-1)13-9-5-6-10-14(12)13/h5-6,9-12H,1-4,7-8H2 |
Clé InChI |
LSEWTYPDORFWDE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(CC1)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



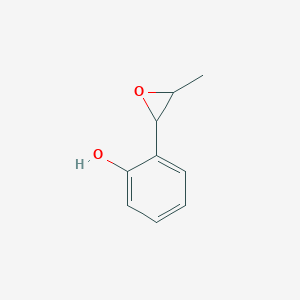
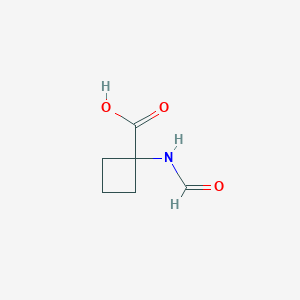
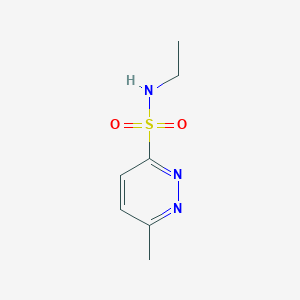
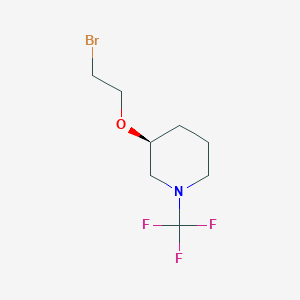
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
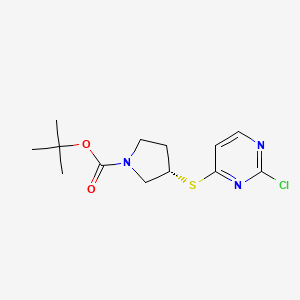
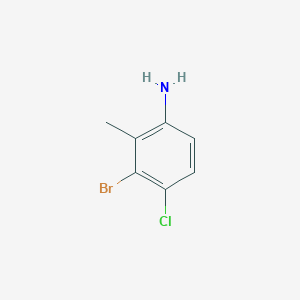
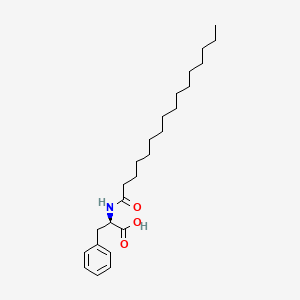
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
